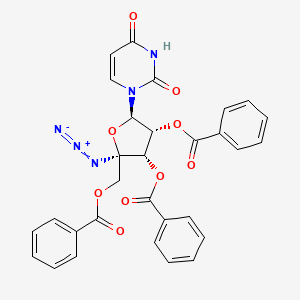
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide" likely represents a class of molecules that are of interest due to their potential biological activities and chemical properties. Compounds with similar structures have been synthesized and evaluated for various biological activities, including antibacterial, anti-inflammatory, and enzyme inhibition properties.
Synthesis Analysis
The synthesis of similar complex molecules typically involves multi-step synthetic routes, starting from simpler precursors. For instance, the synthesis of closely related thiazole and piperidine derivatives often requires the formation of the core structure followed by functionalization through nucleophilic substitution, amidation, or sulfonamide formation reactions (Shahinshavali et al., 2021). These steps are carefully designed to introduce specific functional groups at desired positions on the molecule.
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically carried out using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework, including the arrangement of atoms and the presence of specific functional groups. For example, N-substituted derivatives of thiazole-containing compounds have been structurally elucidated to confirm their intended design (Khalid et al., 2016).
Scientific Research Applications
Synthesis and Chemical Studies
Research in organic chemistry has focused on synthesizing novel compounds with potential biological activities. For instance, Patel and Agravat (2007) discussed the synthesis of new pyridine derivatives, emphasizing the role of electrophilic complexes in facilitating condensation reactions to yield targeted products. These synthetic pathways are crucial for developing new drugs and understanding molecular interactions at a fundamental level (Patel & Agravat, 2007).
Biological Applications
A significant area of application for compounds similar to N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is in the development of new therapeutic agents. Research has demonstrated the potential of these compounds in various biological contexts. For example, Abu‐Hashem, Al-Hussain, and Zaki (2020) reported on novel compounds synthesized from visnaginone and khellinone that showed promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating potential applications in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Additionally, compounds with a piperidine structure have been explored for their antimicrobial properties. Sowmya et al. (2018) synthesized N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and found them to exhibit significant antibacterial and antifungal activities, highlighting the potential of these compounds in addressing resistant microbial strains (Sowmya et al., 2018).
properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O3S3/c1-25(21,22)19-4-2-3-8(6-19)13(20)18-14-17-10(7-23-14)9-5-11(15)24-12(9)16/h5,7-8H,2-4,6H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBISNZQWTZNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2485618.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2485619.png)


![6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485623.png)

![[2-oxo-2-[4-(propanoylamino)phenyl]ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2485625.png)


![(S)-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)-2-phenylacetic acid](/img/structure/B2485633.png)
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2485635.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2485636.png)
